Geumonoid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

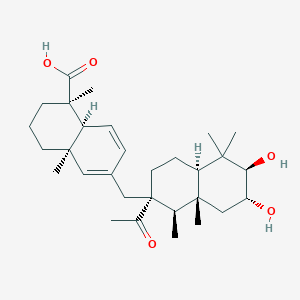

Geumonoid is a triterpenoid isolated from whole plants of Geum japonicum and has been shown to exhibit inhibitory activity against HIV-1 protease. It has a role as a metabolite and a HIV protease inhibitor. It is a triterpenoid, a secondary alcohol, a methyl ketone and a monocarboxylic acid.

Aplicaciones Científicas De Investigación

Drug Development and Screening

Geumonoid has shown potential in drug development, particularly in the context of organoid technology. Organoids derived from human tissues can be used to model diseases and assess drug responses in a controlled environment. For instance, researchers have utilized organoids to study the efficacy of this compound as a therapeutic agent against specific cancers by observing its effects on tumor growth and cell viability.

Table 1: Overview of this compound Applications in Drug Development

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Treatment | Testing efficacy on tumor organoids | Reduced tumor size in vitro |

| Toxicity Screening | Assessing adverse effects | Minimal toxicity observed at low doses |

| Personalized Medicine | Tailoring treatments based on organoid responses | Enhanced patient-specific treatment options |

Regenerative Medicine

This compound has been investigated for its regenerative properties, particularly in tissue engineering. Studies have indicated that it may promote cellular regeneration and healing in damaged tissues. For example, this compound has been evaluated for its ability to enhance the proliferation of stem cells in vitro, which is crucial for developing therapies for degenerative diseases.

Case Study: Stem Cell Proliferation

A study demonstrated that when stem cells were cultured with this compound, there was a significant increase in cell proliferation rates compared to control groups. This suggests potential applications in regenerative therapies for conditions such as spinal cord injuries or cardiac repair.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. In vitro studies have reported its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | High |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Low |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Study: Inflammatory Disease Model

In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain, highlighting its potential as an anti-inflammatory agent.

Future Directions and Research Needs

The current findings underscore the promise of this compound in various applications; however, further research is necessary to fully understand its mechanisms and optimize its use in clinical settings. Future studies should focus on:

- Long-term toxicity assessments to ensure safety for human use.

- Mechanistic studies to elucidate how this compound interacts at the cellular level.

- Clinical trials to validate efficacy and safety in human populations.

Propiedades

Fórmula molecular |

C30H46O5 |

|---|---|

Peso molecular |

486.7 g/mol |

Nombre IUPAC |

(1R,4aR,8aS)-6-[[(1R,2S,4aR,6R,7R,8aR)-2-acetyl-6,7-dihydroxy-1,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl]methyl]-1,4a-dimethyl-2,3,4,8a-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-18-29(7)17-21(32)24(33)26(3,4)22(29)11-14-30(18,19(2)31)16-20-9-10-23-27(5,15-20)12-8-13-28(23,6)25(34)35/h9-10,15,18,21-24,32-33H,8,11-14,16-17H2,1-7H3,(H,34,35)/t18-,21-,22+,23+,24+,27-,28-,29-,30+/m1/s1 |

Clave InChI |

JYKBQWDGVKFSAL-FAPPRUROSA-N |

SMILES |

CC1C2(CC(C(C(C2CCC1(CC3=CC4(CCCC(C4C=C3)(C)C(=O)O)C)C(=O)C)(C)C)O)O)C |

SMILES isomérico |

C[C@@H]1[C@]2(C[C@H]([C@@H](C([C@@H]2CC[C@@]1(CC3=C[C@]4(CCC[C@@]([C@H]4C=C3)(C)C(=O)O)C)C(=O)C)(C)C)O)O)C |

SMILES canónico |

CC1C2(CC(C(C(C2CCC1(CC3=CC4(CCCC(C4C=C3)(C)C(=O)O)C)C(=O)C)(C)C)O)O)C |

Sinónimos |

geumonoid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.